7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
The compound 7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a fused heterocyclic molecule featuring a pyrazoloquinoline core. Key structural attributes include:
- 7,8-Dimethoxy groups on the quinoline ring, enhancing solubility and influencing electronic properties.
- 3-Phenyl substitution, contributing to aromatic stacking interactions.
- 5-[(3-Methylphenyl)methyl] (3-methylbenzyl) group, modulating steric and hydrophobic effects.
Properties
IUPAC Name |
7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-8-7-9-18(12-17)15-29-16-21-25(19-10-5-4-6-11-19)27-28-26(21)20-13-23(30-2)24(31-3)14-22(20)29/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERPPOADIAUYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3-methylbenzylamine and 3-phenylquinoline can be reacted in the presence of a suitable catalyst to form the desired pyrazoloquinoline structure. The reaction conditions often involve elevated temperatures and the use of solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinolines, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazoloquinoline derivatives, including 7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies
- In Vitro Studies : A study published in 2024 demonstrated that derivatives of pyrazoloquinoline exhibited selective cytotoxicity against human cancer cell lines HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values ranged from 1.9 to 7.52 μg/mL for HCT-116 cells, indicating potent anticancer activity .
- Molecular Docking Studies : Molecular docking analyses have shown that this compound can effectively bind to specific targets within cancer cells, disrupting critical pathways involved in cell survival and proliferation .
Insecticidal Properties
The compound has also been evaluated for its insecticidal effects against malaria and dengue vectors. Research indicates that quinoline derivatives can exhibit larvicidal and pupicidal activities.
Case Studies
- Larvicidal Activity : A study focused on the synthesis of novel quinoline derivatives reported significant larvicidal effects against Anopheles gambiae (malaria vector) and Aedes aegypti (dengue vector). The synthesized compounds showed lethal concentrations (LC50) ranging from 4.408 µM/mL to 10.669 µM/mL for various life stages of these mosquitoes .
- Biocidal Effects : The research further established that these compounds could serve as effective biocides, potentially contributing to vector control strategies in regions affected by mosquito-borne diseases .
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are mediated by the compound’s unique structural features, which allow for specific binding and activity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes critical structural differences and computed properties among analogs:
*Estimated based on analogs; †Predicted based on substituent contributions.
Abbreviations : OMe = methoxy, Ph = phenyl, TPSA = topological polar surface area.
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity: Methyl groups (e.g., 3-(4-methylphenyl) in ) increase XLogP3 (4.9 vs. Methoxy/ethoxy groups (e.g., ) elevate polarity, improving solubility but may introduce metabolic vulnerabilities (e.g., O-demethylation).
Neurotensin Receptor Agonism: The 4-methylbenzyl analog in demonstrates saturating activity at 10 µM, highlighting the importance of benzyl substituent position (4- vs. 3-methyl) in receptor selectivity. Anti-Angiogenic Activity: Pyrazolo[4,3-c]quinoline derivatives with fused rings (e.g., ) inhibit endothelial cell proliferation, suggesting the core structure’s versatility in oncology applications.
Metabolic Stability :
- Compounds with electron-withdrawing groups (e.g., 4-Cl in ) may exhibit slower hepatic metabolism compared to methoxy-substituted analogs.
Biological Activity
7,8-Dimethoxy-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C22H24N2O2
- Molecular Weight : 348.44 g/mol
- SMILES Notation : CC1=CC=C(C=C1)C2=NN=C(C=C2)C(C(C)C)OC
Anticancer Activity
Recent studies have highlighted the potential of pyrazoloquinoline derivatives in cancer therapy. For instance:
- Mechanism of Action : Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, these compounds may target the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth .
- Case Studies : A study involving a series of pyrazolo[4,3-c]quinoline derivatives demonstrated significant anticancer activity against human colorectal cancer cells (HCT116 and Caco-2). The compound was shown to block cell cycle progression at the G2/M phase and induce apoptosis through mitochondrial pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoloquinolines have also been explored:
- Inhibition of Nitric Oxide Production : In vitro studies have shown that certain derivatives can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This effect is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR analysis has been employed to identify structural features that enhance anti-inflammatory activity, providing insights into the design of more effective compounds .
Antimicrobial Activity
The antimicrobial potential of pyrazoloquinolines is another area of interest:
- Broad-Spectrum Activity : Compounds derived from this class have demonstrated antibacterial and antifungal activities against various pathogens. For example, some derivatives showed promising results against Plasmodium falciparum with IC50 values ranging from 0.014 to 5.87 µg/mL .
Data Table: Biological Activities of Pyrazoloquinolines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
